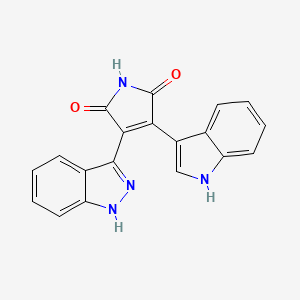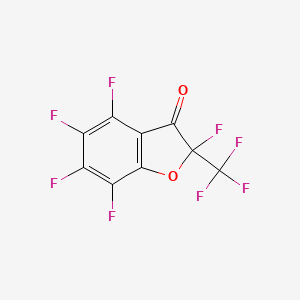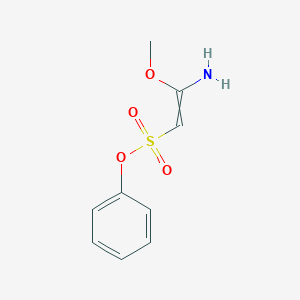![molecular formula C19H18ClNO2 B12608738 2-Propanol, 1-[(2-chlorophenyl)amino]-3-(2-naphthalenyloxy)- CAS No. 646041-96-5](/img/structure/B12608738.png)
2-Propanol, 1-[(2-chlorophenyl)amino]-3-(2-naphthalenyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propanol, 1-[(2-chlorophenyl)amino]-3-(2-naphthalenyloxy)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a 2-chlorophenyl group, an amino group, and a naphthalenyloxy group attached to a 2-propanol backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-[(2-chlorophenyl)amino]-3-(2-naphthalenyloxy)- typically involves multiple steps. One common method includes the reaction of 2-chlorophenylamine with 2-naphthol in the presence of a suitable catalyst to form an intermediate compound. This intermediate is then reacted with 2-propanol under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, pressures, and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
2-Propanol, 1-[(2-chlorophenyl)amino]-3-(2-naphthalenyloxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-Propanol, 1-[(2-chlorophenyl)amino]-3-(2-naphthalenyloxy)- has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Propanol, 1-[(2-chlorophenyl)amino]-3-(2-naphthalenyloxy)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-Propanol, 1-amino-: This compound has a similar backbone but lacks the 2-chlorophenyl and naphthalenyloxy groups.
2-Propanol, 1-[(1-methylethyl)amino]-3-(1-naphthalenyloxy)-:
Uniqueness
2-Propanol, 1-[(2-chlorophenyl)amino]-3-(2-naphthalenyloxy)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
646041-96-5 |
|---|---|
Fórmula molecular |
C19H18ClNO2 |
Peso molecular |
327.8 g/mol |
Nombre IUPAC |
1-(2-chloroanilino)-3-naphthalen-2-yloxypropan-2-ol |
InChI |
InChI=1S/C19H18ClNO2/c20-18-7-3-4-8-19(18)21-12-16(22)13-23-17-10-9-14-5-1-2-6-15(14)11-17/h1-11,16,21-22H,12-13H2 |
Clave InChI |
POEHRGRGXSJNKM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)OCC(CNC3=CC=CC=C3Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{4-[(E)-Benzylideneamino]anilino}pent-3-en-2-one](/img/structure/B12608667.png)
![2-[2-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethenyl]quinolin-8-ol](/img/structure/B12608670.png)
![N-[2-(2H-1,3-Benzodioxol-5-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B12608677.png)
![4-Isoquinolinecarbonitrile, 5-[[1-(3-hydroxypropyl)-4-piperidinyl]oxy]-](/img/structure/B12608684.png)
![N-[1-(Piperidin-1-yl)prop-2-en-1-yl]prop-2-enamide](/img/structure/B12608688.png)

![4-{2-[4-Oxo-3-(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]hydrazinyl}benzonitrile](/img/structure/B12608696.png)

![Trichloro[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]germane](/img/structure/B12608712.png)
methanone](/img/structure/B12608714.png)
![5-chloro-3-(phenylsulfonyl)-2-[4-(4-pyridinyl)-2-thiazolyl]-1H-Indole](/img/structure/B12608719.png)

